molecular formula C23H22N4O3S2 B3297100 4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 894998-56-2

4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297100
CAS No.: 894998-56-2
M. Wt: 466.6 g/mol
InChI Key: XXJAPLOOVBAUAM-UHFFFAOYSA-N
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Description

The compound 4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (hereafter referred to as the "target compound") is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core. Key structural elements include:

  • A 4-methyl-1,3-benzothiazole moiety linked to the benzamide nitrogen.
  • A pyridin-3-ylmethyl group as a secondary substituent on the benzamide nitrogen.
  • A dimethylsulfamoyl group at the 4-position of the benzamide aromatic ring.

Its molecular formula is C₂₃H₂₂N₄O₃S₂, with a molecular weight of 466.58 g/mol . The compound is available in 10 mg quantities for screening purposes, though its pharmacological profile remains under investigation .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-16-6-4-8-20-21(16)25-23(31-20)27(15-17-7-5-13-24-14-17)22(28)18-9-11-19(12-10-18)32(29,30)26(2)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJAPLOOVBAUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiazole and pyridine derivatives, followed by their coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide
  • Key difference : Replaces the 4-methyl group on the benzothiazole with a 4-chloro substituent.
  • Molecular formula : C₂₂H₁₉ClN₄O₃S₂.
  • Molecular weight : 486.99 g/mol .
  • Impact : The electron-withdrawing chlorine atom may enhance electrophilic reactivity and alter binding interactions compared to the methyl group in the target compound.
N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
  • Key difference : Features 4,5-dimethyl substituents on the benzothiazole ring.
  • Molecular formula : C₂₄H₂₄N₄O₃S₂.
  • Molecular weight : ~480 g/mol (estimated) .

Variations in the Sulfamoyl Group

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Key difference : Replaces dimethylsulfamoyl with diethylsulfamoyl and introduces a 4-nitrophenyl group on the thiazole ring.
  • Molecular formula : C₂₀H₂₀N₄O₅S₂.
  • Impact : The diethyl group increases lipophilicity, while the nitro group may confer electron-deficient properties, influencing π-π stacking interactions .
4-(Dimethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
  • Key difference : Incorporates a methoxy group and propargyl substituent on the benzothiazole.
  • Molecular formula: Not explicitly stated but likely larger due to the propargyl group.

Core Scaffold Modifications

3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
  • Key difference: Replaces benzothiazole with a thiazole ring and adds a morpholinomethyl group.
  • Physical properties : Reported as a yellow solid with confirmed NMR and HRMS data .
  • Impact : The morpholine moiety may improve solubility and hydrogen-bonding capacity compared to the target compound’s benzothiazole core.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Key difference : Uses a pyridine-aniline core instead of benzothiazole.

Structural and Pharmacological Implications

Structure-Activity Relationship (SAR) Trends

  • Benzothiazole substituents : Methyl or chloro groups at the 4-position balance hydrophobicity and electronic effects. Diethylsulfamoyl increases lipophilicity but may reduce metabolic stability compared to dimethylsulfamoyl .
  • Pyridylmethyl vs. thiazole-linked groups : The pyridin-3-ylmethyl group in the target compound enables π-π interactions, while thiazole-linked morpholine (e.g., compound 4d) introduces polar functionality .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target compound 466.58 4-methyl, dimethylsulfamoyl Moderate (polar sulfamoyl group)
4-Chloro analog 486.99 4-chloro, dimethylsulfamoyl Lower (chloro increases hydrophobicity)
Diethylsulfamoyl analog ~480 Diethylsulfamoyl, 4-nitrophenyl Low (nitro and diethyl groups)
4,5-Dimethyl analog ~480 4,5-dimethyl, dimethylsulfamoyl Lower (increased hydrophobicity)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(dimethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

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